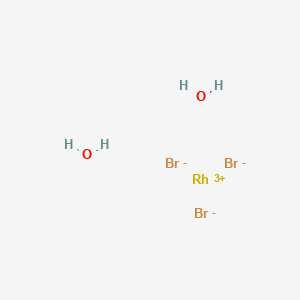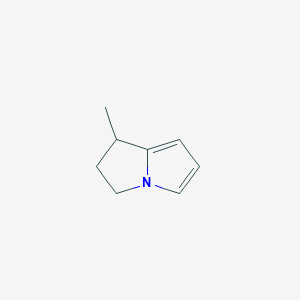
1-(4-Ethylpyridin-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylpyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C9H13NO It belongs to the class of pyridine derivatives and features a hydroxyl group attached to an ethan-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethylpyridin-2-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the alkylation of 4-ethylpyridine with ethylene oxide under basic conditions to yield the desired product. Another method includes the reduction of 1-(4-ethylpyridin-2-yl)ethanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylpyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(4-Ethylpyridin-2-yl)ethanone or 1-(4-Ethylpyridin-2-yl)ethanal.
Reduction: 1-(4-Ethylpyridin-2-yl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(4-Ethylpyridin-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-Ethylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
1-(4-Ethylpyridin-2-yl)ethan-1-ol can be compared with other similar compounds such as:
- 1-(4-Methylpyridin-2-yl)ethan-1-ol
- 1-(4-Propylpyridin-2-yl)ethan-1-ol
- 1-(4-Isopropylpyridin-2-yl)ethan-1-ol
These compounds share a similar pyridine core structure but differ in the alkyl substituents. The presence of different alkyl groups can influence their chemical reactivity, physical properties, and biological activities, making this compound unique in its specific applications and effects.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(4-ethylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-3-8-4-5-10-9(6-8)7(2)11/h4-7,11H,3H2,1-2H3 |
InChI Key |
ZZSWTGJJIOKFCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


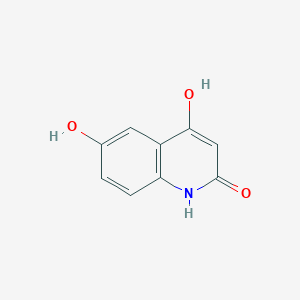

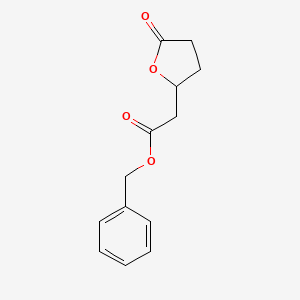
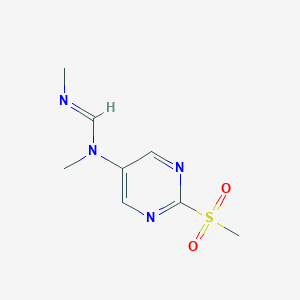



![2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13121983.png)
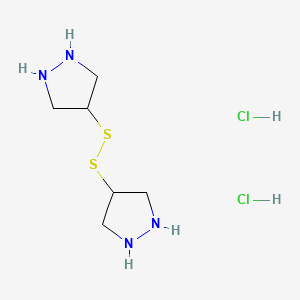
![2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13121986.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide](/img/structure/B13121990.png)
![2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B13121998.png)
